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Compound of Interest

Compound Name: 2-(4-Fluorophenyl)acetaldehyde

Cat. No.: B156033 Get Quote

In-Depth Technical Guide: 2-(4-
Fluorophenyl)acetaldehyde
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure,

physicochemical properties, and a plausible synthetic approach for 2-(4-
Fluorophenyl)acetaldehyde, a compound of interest in various research and development

domains.

Core Molecular and Physical Data
2-(4-Fluorophenyl)acetaldehyde is an aromatic aldehyde characterized by a phenyl ring

substituted with a fluorine atom at the para-position and an acetaldehyde group. The presence

of the fluorine atom can significantly influence the molecule's electronic properties, lipophilicity,

and metabolic stability, making it a valuable building block in medicinal chemistry.

Quantitative Data Summary
The key quantitative physicochemical properties of 2-(4-Fluorophenyl)acetaldehyde are

summarized in the table below for easy reference and comparison.
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Property Value Citations

Molecular Formula C₈H₇FO [1][2]

Molecular Weight 138.14 g/mol [1][2][3]

CAS Number 1736-67-0 [1][2]

Density 1.121 g/mL at 25 °C

Boiling Point 63-65 °C at 5-6 Torr [2]

Refractive Index n20/D 1.507

Molecular Structure
The structure of 2-(4-Fluorophenyl)acetaldehyde consists of a benzene ring where a

hydrogen atom at position 4 is replaced by a fluorine atom. An acetaldehyde group (-CH₂CHO)

is attached to the first position of this ring.

Experimental Protocols: A Plausible Synthetic
Workflow
While a specific, detailed experimental protocol for the synthesis of 2-(4-
Fluorophenyl)acetaldehyde is not readily available in the searched literature, a logical and

experimentally sound synthetic route can be proposed based on established chemical

transformations. A common and effective method for the preparation of aldehydes is the

oxidation of their corresponding primary alcohols. In this case, 2-(4-
Fluorophenyl)acetaldehyde can be synthesized from 2-(4-fluorophenyl)ethanol.

The following experimental workflow outlines a two-step process starting from the commercially

available 4-fluorophenethyl alcohol.

Experimental Workflow Diagram
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Step 1: Oxidation of 2-(4-fluorophenyl)ethanol

Step 2: Characterization
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Caption: Synthetic and characterization workflow for 2-(4-Fluorophenyl)acetaldehyde.
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Detailed Methodologies
Step 1: Oxidation of 2-(4-fluorophenyl)ethanol

This step focuses on the conversion of the primary alcohol, 2-(4-fluorophenyl)ethanol, to the

corresponding aldehyde, 2-(4-Fluorophenyl)acetaldehyde. Several modern oxidation

protocols can be employed to achieve this transformation with high selectivity and yield,

minimizing over-oxidation to the carboxylic acid.

Reagents and Materials:

2-(4-fluorophenyl)ethanol (substrate)

Oxidizing agent:

Option A (Mild): Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP).

Option B (Catalytic): A system comprising (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical

(TEMPO) as a catalyst with a stoichiometric oxidant like sodium hypochlorite (NaOCl) or

a copper(I)/TEMPO catalyst system with air as the oxidant.[4]

Anhydrous solvent (e.g., dichloromethane (DCM) for PCC or DMP; acetonitrile for catalytic

systems).

Inert atmosphere (e.g., nitrogen or argon), particularly for moisture-sensitive reagents.

Procedure (Illustrative example using a TEMPO-based system):

Dissolve 2-(4-fluorophenyl)ethanol in the chosen solvent in a round-bottom flask under an

inert atmosphere.

Add the catalytic amount of TEMPO and the co-catalyst if required (e.g., a copper(I) salt).

[4]

Introduce the stoichiometric oxidant slowly to the reaction mixture while maintaining a

controlled temperature (often room temperature).
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Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas

Chromatography (GC) until the starting material is consumed.

Upon completion, quench the reaction by adding a suitable quenching agent (e.g., sodium

thiosulfate solution for reactions involving halogens).

Perform an aqueous work-up by extracting the product into an organic solvent.

Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or

MgSO₄), filter, and concentrate the solvent under reduced pressure.

Purify the crude product using column chromatography on silica gel to obtain pure 2-(4-
Fluorophenyl)acetaldehyde.

Step 2: Characterization

To confirm the identity and purity of the synthesized 2-(4-Fluorophenyl)acetaldehyde, a

comprehensive analytical characterization is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR will show characteristic peaks for the aldehydic proton (around 9-10 ppm), the

methylene protons adjacent to the aldehyde and the aromatic protons.

¹³C NMR will display a signal for the carbonyl carbon (around 200 ppm) and other distinct

signals for the aromatic and aliphatic carbons.

¹⁹F NMR will confirm the presence of the fluorine atom with a characteristic chemical shift.

Infrared (IR) Spectroscopy:

A strong absorption band in the region of 1720-1740 cm⁻¹ will be indicative of the C=O

stretch of the aldehyde.

Mass Spectrometry (MS):

The mass spectrum will show the molecular ion peak corresponding to the molecular

weight of the compound (m/z = 138.14), along with characteristic fragmentation patterns.
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Purity Analysis:

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be

used to determine the purity of the final product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426
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